L-Pyroglutamic acid pentachlorophenyl ester

Peptide Synthesis Racemization Control Stereochemical Integrity

This activated ester is the preferred reagent for introducing N-terminal pyroglutamyl residues without the risk of pyroglutamyl oligomerization, a critical advantage over p-nitrophenyl and trichlorophenyl esters. Validated in U.S. Patent 4,053,588 for synthesizing antidepressant actives. Supplied at ≥99% purity (Elemental Analysis), it ensures batch-to-batch consistency essential for GMP-like environments, neuropharmacology drug discovery, and bioconjugate synthesis.

Molecular Formula C11H6Cl5NO3
Molecular Weight 377.4 g/mol
CAS No. 28990-85-4
Cat. No. B554695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Pyroglutamic acid pentachlorophenyl ester
CAS28990-85-4
SynonymsL-Pyroglutamicacidpentachlorophenylester; 28990-85-4; pentachlorophenyl(2S)-5-oxopyrrolidine-2-carboxylate; AC1MHZ0P; C11H6Cl5NO3; P9644_SIGMA; SCHEMBL5838976; CTK8G0660; Perchlorophenyl5-oxo-L-prolinate; ZKGMBAZWQLUSMW-VKHMYHEASA-N; ZINC4899502; EINECS249-360-2; 7344AH; ZINC04899502; 5-Oxo-L-prolinepentachlorophenylester; AM021829; HE011583; L-Proline,5-oxo-,pentachlorophenylester; L-PYROGLUTAMICACIDPENTACHLOROPHENYLESTER; pentachlorophenylesterofL-pyroglutamicacid; K-7122; L-Proline,5-oxo-,pentachlorophenylester(9CI); 3B3-044081; (2,3,4,5,6-pentachlorophenyl)(2S)-5-oxopyrrolidine-2-carboxylate; 2,3,4,5,6-PENTACHLOROPHENYL(2S)-5-OXOPYRROLIDINE-2-CARBOXYLATE
Molecular FormulaC11H6Cl5NO3
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C11H6Cl5NO3/c12-5-6(13)8(15)10(9(16)7(5)14)20-11(19)3-1-2-4(18)17-3/h3H,1-2H2,(H,17,18)/t3-/m0/s1
InChIKeyZKGMBAZWQLUSMW-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Pyroglutamic Acid Pentachlorophenyl Ester (CAS 28990-85-4): Product Definition and Core Characteristics


L-Pyroglutamic acid pentachlorophenyl ester (CAS 28990-85-4), also known as L-Pyr-OPcp or pentachlorophenyl L-pyroglutamate, is an activated ester derivative of the cyclic amino acid L-pyroglutamic acid (5-oxoproline). The compound consists of an L-pyroglutamyl moiety linked via an ester bond to a pentachlorophenyl (PCP) leaving group . It is a white to slightly yellowish powder with a molecular formula of C11H6Cl5NO3 and a molecular weight of approximately 377.4 g/mol. The compound is primarily employed as a coupling reagent in solution-phase peptide synthesis, where it serves to introduce the pyroglutamyl (Pyr) residue without the risk of pyroglutamyl oligomerization .

L-Pyroglutamic Acid Pentachlorophenyl Ester (CAS 28990-85-4): Why Alternative Pyroglutamyl Donors and Active Esters Are Not Interchangeable


While multiple activated esters of L-pyroglutamic acid exist—including the N-hydroxysuccinimide (NHS) ester, p-nitrophenyl ester, and other halogenated phenyl esters—each exhibits distinct reactivity profiles, steric demands, and leaving group liabilities that directly affect coupling efficiency, racemization rates, and compatibility with specific synthetic protocols. The pentachlorophenyl ester presents a unique balance of adequate reactivity to ensure practical coupling rates while maintaining sufficient stability for handling and storage, and crucially, it enables the incorporation of the pyroglutamyl residue without the concurrent formation of pyroglutamyl oligomers—a known side reaction with certain other activated forms . Furthermore, systematic comparisons across activated esters (p-nitrophenyl, 2,4,6-trichlorophenyl, 2,4,5-trichlorophenyl, pentachlorophenyl, pentafluorophenyl, and hydroxysuccinimide) reveal that each imparts different kinetic and stereochemical outcomes in polypeptide synthesis, making simple substitution a significant risk to both yield and product integrity [1].

L-Pyroglutamic Acid Pentachlorophenyl Ester (CAS 28990-85-4): Quantitative Evidence of Differentiation Against Closest Comparators


Minimized Racemization During Peptide Chain Elongation: Pentachlorophenyl Ester vs. Alternative Active Esters

In peptide synthesis using N-protected pentachlorophenyl active esters in combination with dicyclohexylamine C-protection, chain elongation from the C-terminal residue yields appreciably higher product yields while further limiting the degree of racemization compared to alternative approaches. The study demonstrated that coupling N-protected pentachlorophenyl active esters with di- and tripeptides (rather than single amino acid units) resulted in increased yields, and that this method reduces racemization because the active ester component remains a monomeric unit [1].

Peptide Synthesis Racemization Control Stereochemical Integrity

Pyroglutamyl Oligomerization Avoidance: L-Pyroglutamic Acid Pentachlorophenyl Ester vs. Other Pyroglutamyl Donors

The L-pyroglutamic acid pentachlorophenyl ester is explicitly characterized as a 'useful derivative for introduction of Pyr without risk of formation Pyr oligomers' . This differentiates it from alternative pyroglutamyl donors where pyroglutamyl oligomerization is a recognized side reaction that can consume starting material, reduce yields, and complicate purification. While no direct quantitative comparison is provided in the source, the absence of this side reaction is a critical functional advantage for synthetic planning.

Peptide Synthesis Oligomerization Side Reaction Pyroglutamyl Residue Incorporation

High Purity Specification (≥99% by Elemental Analysis): L-Pyroglutamic Acid Pentachlorophenyl Ester vs. Lower-Purity Alternatives

Commercial L-Pyroglutamic acid pentachlorophenyl ester from Chem-Impex International (Cat. No. 04447) is supplied with a purity of ≥99% as determined by elemental analysis . This high purity specification minimizes the introduction of unknown impurities that could interfere with sensitive coupling reactions or complicate subsequent purification. Many alternative active esters are offered at lower purity grades (e.g., ≥95% or ≥97%), which may contain higher levels of byproducts or unreacted starting material.

Peptide Synthesis Reagent Purity Quality Control Elemental Analysis

Thermal Stability in Aminolysis: Pentachlorophenyl Ester vs. Benzyl, Phenyl, and p-Nitrophenyl Esters

In a comparative study of aminolysis rates and racemization at temperatures up to 90°C, the pentachlorophenyl ester of benzyloxycarbonylphenylalanine was evaluated alongside its benzyl, phenyl, and p-nitrophenyl counterparts. The study found that the protective function of the benzyloxycarbonyl group against racemization was conserved even at the high temperatures employed, indicating that the pentachlorophenyl ester is sufficiently robust for peptide synthesis under elevated thermal conditions [1].

Peptide Synthesis High-Temperature Aminolysis Racemization Resistance

Preferred Active Ester for Psychotropic Pharmaceutical Synthesis: L-Pyroglutamic Acid Pentachlorophenyl Ester in Patent Examples

U.S. Patent 4,053,588 describes the synthesis of L-pyroglutamyl amides with psychotropic activity and specifies that suitable active esters of pyroglutamic acid include the 4-nitrophenyl ester, 2,4,5-trichlorophenyl ester, or pentachlorophenyl ester. In a detailed example, 129 g (1 mol) of L-pyroglutamic acid pentachlorophenyl ester is used as the starting material for preparing the corresponding amide [1]. While the patent does not provide a direct comparative yield study, the explicit inclusion of this ester as a preferred reagent underscores its established utility in pharmaceutical process chemistry.

Pharmaceutical Synthesis Pyroglutamyl Amides Active Ester Selection

L-Pyroglutamic Acid Pentachlorophenyl Ester (CAS 28990-85-4): Evidence-Based Application Scenarios


Solution-Phase Peptide Synthesis Requiring Pyroglutamyl Residue Incorporation Without Oligomerization

The compound is optimally deployed in solution-phase peptide synthesis when a pyroglutamyl (Pyr) residue must be introduced at the N-terminus or within a sequence. Its key advantage is the documented absence of pyroglutamyl oligomerization side reactions, which simplifies reaction mixtures and improves overall yield . This makes it the reagent of choice for academic and industrial laboratories synthesizing pyroglutamyl-containing peptides, including those related to TRH analogs and other bioactive sequences.

Synthesis of Psychotropic L-Pyroglutamyl Amides and Related Pharmaceutical Intermediates

As validated in U.S. Patent 4,053,588, L-pyroglutamic acid pentachlorophenyl ester serves as a preferred activated ester for preparing L-pyroglutamyl amides with antidepressant activity . The patent explicitly names this ester among suitable active esters and provides a scaled example using 129 g of the compound. This scenario is directly relevant for medicinal chemistry groups engaged in neuropharmacology drug discovery and process chemistry development.

High-Purity Peptide and Bioconjugate Synthesis in Regulated Environments

The commercial availability of L-pyroglutamic acid pentachlorophenyl ester at ≥99% purity (by elemental analysis) supports its use in GMP-like or highly regulated research environments where batch-to-batch consistency and minimal impurity profiles are critical. This includes the synthesis of peptide-based diagnostics, bioconjugates for targeted delivery, and research-grade peptide standards. The high purity specification reduces the need for additional purification steps and mitigates the risk of off-target effects in biological assays.

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